2,5,6-Trichlorobenzo[d]oxazole
Description
Properties
IUPAC Name |
2,5,6-trichloro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NO/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLGHNBLGXOPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442777 | |
| Record name | 2,5,6-Trichloro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177268-36-9 | |
| Record name | 2,5,6-Trichloro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trichlorobenzo[d]oxazole typically involves the condensation of 2-aminophenol with trichloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Trichlorobenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of benzoxazole-quinone derivatives.
Reduction: Formation of dihydrobenzoxazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
2,5,6-Trichlorobenzo[d]oxazole is characterized by its unique structure, which includes a benzene ring fused to an oxazole ring with three chlorine substituents. This configuration influences its reactivity and biological activity, making it a valuable compound for research.
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of benzo[d]oxazole, including this compound, exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study evaluating the anticancer activity against human colorectal carcinoma (HCT 116) reported an IC50 value indicating significant antiproliferative effects .
Neuroprotective Effects:
Recent investigations have highlighted the neuroprotective potential of benzo[d]oxazole derivatives against β-amyloid-induced toxicity in PC12 cells, which models Alzheimer's disease. Compounds were shown to reduce neurotoxicity and promote cell viability through modulation of key signaling pathways (Akt/GSK-3β/NF-κB) involved in neuronal survival .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial and fungal strains. Studies employing minimum inhibitory concentration (MIC) assays demonstrated that this compound exhibits significant antibacterial and antifungal activities when compared to standard drugs .
Industrial Applications
Due to its chemical stability and reactivity, this compound is utilized as a building block in the synthesis of dyes and pigments. Its ability to participate in various chemical reactions makes it a versatile compound in industrial chemistry.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT 116 | XX.X | |
| Compound 4 | HCT 116 | XX.X | |
| Compound 16 | HCT 116 | XX.X |
Table 2: Antimicrobial Activity Against Selected Pathogens
| Compound | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | XX.X | |
| Compound X | S. aureus | XX.X | |
| Compound Y | C. albicans | XX.X |
Case Study 1: Anticancer Efficacy
In a study focused on the development of novel benzoxazole derivatives for cancer treatment, researchers synthesized several compounds and evaluated their effects on HCT116 cells. The most effective compounds demonstrated IC50 values comparable to established chemotherapy agents .
Case Study 2: Neuroprotection
A series of benzo[d]oxazole derivatives were tested for their ability to protect neuronal cells from β-amyloid toxicity. The results indicated that specific compounds significantly improved cell viability and reduced apoptosis markers in treated cells .
Mechanism of Action
The mechanism by which 2,5,6-Trichlorobenzo[d]oxazole exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. For example, its interaction with DNA topoisomerases can inhibit DNA replication, making it a potential anticancer agent.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Benzo[d]oxazole Derivatives
- 5-Chlorobenzo[d]oxazole Derivatives: highlights that 5-chlorobenzo[d]oxazole derivatives (e.g., compound 12b) exhibit moderate anti-proliferative activity (IC50 = 26.31–102.10 μM against cancer cells), whereas 5-methyl derivatives (e.g., 12l, IC50 = 10.50 μM) are more potent. This suggests that electron-donating groups (e.g., methyl) enhance activity compared to electron-withdrawing chlorine.
2-Methoxy-5-Chlorobenzo[d]oxazole : Compound 42 (2-methoxy-5-chloro) demonstrates excellent antibacterial activity, while 2-ethoxy-5-chloro (compound 44) shows antifungal potency . This indicates that substituent type (methoxy vs. chloro) and position critically modulate target specificity. The trichloro variant’s lack of polar groups (e.g., methoxy) may reduce solubility but increase hydrophobicity, favoring interactions with lipid-rich microbial membranes .
Thiazole Analogs
- 2,5,6-Trichlorobenzo[d]thiazole: This sulfur-containing analog (CAS 120258-61-9, C7H2Cl3NS) shares structural similarity but replaces oxygen with sulfur. Thiazoles are generally more basic than oxazoles (pKa ~2.5–4.5 vs. The trichloro substitution likely enhances thermal stability and corrosion inhibition, as seen in other halogenated heterocycles .
Anticancer Activity
- 5-Methylbenzo[d]oxazole Derivatives : Compound 12l (IC50 = 10.50 μM against HepG2) outperforms diamide derivatives (e.g., 13c, IC50 = 24.25 μM), suggesting that amide functional groups and methyl substitution optimize binding to cancer cell targets . The trichloro compound’s lack of polar groups may reduce solubility, limiting bioavailability unless formulated with solubilizing agents.
Antimicrobial Activity
- 2-Ethoxybenzo[d]oxazole (Compound 43) : Exhibits broad-spectrum activity against S. aureus and E. coli, while 2-methoxy-5-chloro (compound 42) shows specificity for Gram-positive bacteria . The trichloro derivative’s increased lipophilicity may enhance penetration through bacterial cell walls but could also elevate cytotoxicity to host cells .
Enzyme Inhibition
- Fused Heterobenzoxazoles: Compounds like oxazolo[5,4h]isoquinoline exhibit cholinesterase inhibitory activity, attributed to extended π-systems and electron-deficient rings .
Physical and Chemical Property Comparisons
Melting Points and Stability
- 4,5,6-Trichlorobenzo[d]dithiazole : Melts at 119–121°C , suggesting that trichloro substitution increases melting points due to enhanced intermolecular halogen bonding. Similar trends are expected for 2,5,6-Trichlorobenzo[d]oxazole.
Corrosion Inhibition
- 2-Phenyl Oxazole Derivatives : Substituents at C-5, C-6, and C-7 significantly reduce mild steel corrosion in HCl, with efficiency linked to electron-donating/withdrawing effects . The trichloro compound’s electron-withdrawing groups may improve adsorption on metal surfaces, enhancing protective effects.
Biological Activity
2,5,6-Trichlorobenzo[d]oxazole is a halogenated oxazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₇H₂Cl₃N₃O. The presence of chlorine atoms significantly influences its biological activity by enhancing lipophilicity and reactivity.
Antibacterial Activity
Research indicates that oxazole derivatives exhibit considerable antibacterial properties. A study by Mohammed et al. demonstrated that compounds containing oxazole rings showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition for this compound was measured using the disk diffusion method.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | 21 mm | S. aureus |
| This compound | 19 mm | E. coli |
These results suggest that this compound could be a promising candidate for developing new antibacterial agents against resistant strains .
Antifungal Activity
The antifungal efficacy of this compound has also been evaluated. In vitro studies have shown its effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger. The minimal inhibitory concentration (MIC) values were determined as follows:
| Compound | MIC (µg/ml) | Fungal Strain |
|---|---|---|
| This compound | 25 µg/ml | C. albicans |
| This compound | 30 µg/ml | A. niger |
These findings highlight the compound's potential use in antifungal therapies .
Anticancer Activity
Recent studies have explored the anticancer properties of oxazole derivatives. Research conducted on various cancer cell lines indicated that this compound exhibited significant cytotoxicity against breast cancer cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| HeLa (Cervical Cancer) | 20 µM |
These results suggest that this compound may inhibit cancer cell proliferation effectively .
Case Study: Antibacterial Efficacy
A study published in the Journal of Pharmaceutical Sciences evaluated the antibacterial effects of several oxazole derivatives including this compound. The study utilized both Gram-positive and Gram-negative bacterial strains to assess the compound's efficacy. The results indicated a strong correlation between the degree of chlorination and antibacterial potency.
Case Study: Anticancer Properties
In another investigation focusing on breast cancer treatment options, researchers synthesized various oxazoles and tested their cytotoxic effects on MCF-7 cells. The study found that structural modifications significantly impacted the biological activity of these compounds. Notably, this compound emerged as one of the most potent derivatives tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
